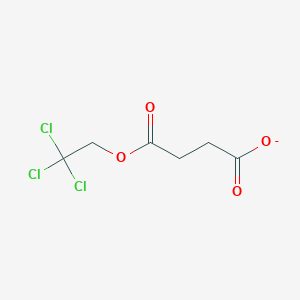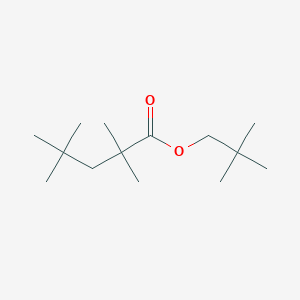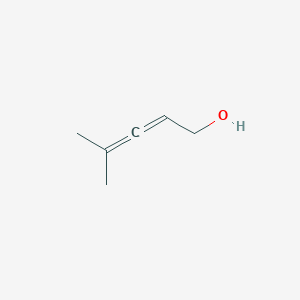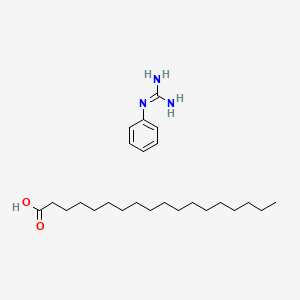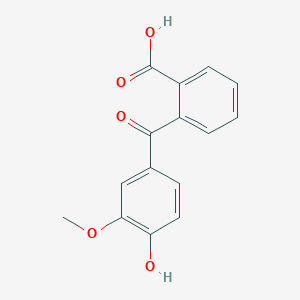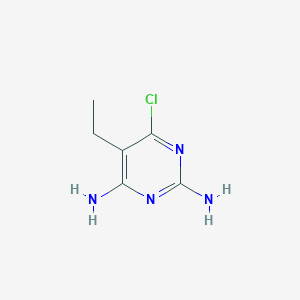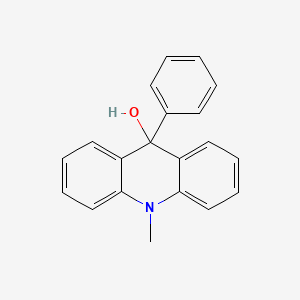
10-Methyl-9-phenylacridin-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methyl-9-phenylacridin-9-ol is a compound belonging to the acridine family, which is known for its broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-9-phenylacridin-9-ol typically involves the reaction of 10-methylacridinium halogenide with phenyl magnesium bromide under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to achieve the desired quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
10-Methyl-9-phenylacridin-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 9-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like methanol and other alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted acridines depending on the nucleophile used.
Applications De Recherche Scientifique
10-Methyl-9-phenylacridin-9-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its unique color properties.
Mécanisme D'action
The mechanism of action of 10-Methyl-9-phenylacridin-9-ol involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation inhibits the activity of enzymes such as topoisomerase, which are essential for DNA replication and transcription . Additionally, the compound can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amsacrine: A clinically used drug for the treatment of acute leukemia, structurally similar to acridine.
N-phenylacridin-9-amine: Another derivative with similar mutagenic properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Propriétés
Numéro CAS |
6321-72-8 |
|---|---|
Formule moléculaire |
C20H17NO |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
10-methyl-9-phenylacridin-9-ol |
InChI |
InChI=1S/C20H17NO/c1-21-18-13-7-5-11-16(18)20(22,15-9-3-2-4-10-15)17-12-6-8-14-19(17)21/h2-14,22H,1H3 |
Clé InChI |
MILNADFLMJQLHM-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[Hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-5-(4-hydroxy-3-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14737389.png)
![[(1R,2S)-2-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate](/img/structure/B14737390.png)
